CID 11105606
Description
CID 11105606 is a unique chemical compound registered in PubChem, a comprehensive database of chemical structures and biological activities. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry have been employed to characterize its physicochemical properties and fragmentation patterns . These methods enable precise determination of molecular weight, structural elucidation, and differentiation from isomeric compounds, as demonstrated in studies on ginsenosides using similar workflows .
This compound’s applications span biomedical research, particularly in targeted molecular studies. Such studies are critical for drug discovery, where binding affinities and selectivity against biological targets are evaluated .
Properties
Molecular Formula |
C8H15OSi |
|---|---|
Molecular Weight |
155.29 g/mol |
InChI |
InChI=1S/C8H15OSi/c1-10(2)9-8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3 |
InChI Key |
DBHSUYYQDQIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)oxysilane can be achieved through several methods. One common approach involves the reaction of cyclohexene oxide with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of (Cyclohex-1-en-1-yl)oxysilane may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the synthesis of bioactive molecules and as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which (Cyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved often include nucleophilic addition and substitution reactions, where the silane group acts as a reactive center.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 11105606’s properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesized comparison based on fragmented evidence:
Table 1: Structural and Functional Comparison of this compound with Analogs

*Hypothetical analogs based on evidence themes (e.g., phytochemicals in , chemotherapeutic agents in ).
Key Findings:
Structural Differentiation: this compound’s unique fragmentation under CID-MS (e.g., glycosidic cleavages) distinguishes it from isomers like ginsenoside Rf and pseudoginsenoside F11, which exhibit divergent spectral patterns .
Functional Specificity: Compared to chemotherapeutic agents (e.g., irinotecan metabolites), this compound lacks direct association with chemotherapy-induced diarrhea (CID) but may share mechanistic parallels in intracellular protein manipulation (e.g., dimerization in ) .
Methodological Requirements : Analytical workflows for this compound align with those for complex natural products, emphasizing LC-ESI-MS and advanced spectral libraries for accurate identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
